Stereoselectivity in NK1 Receptor Antagonism
For a 3-substituted derivative of 2-phenylpiperidine, the (2S,3S)-enantiomer (CP-99,994) exhibits high-affinity binding (Ki = 0.25 nM) to the human NK1 receptor [1]. In contrast, the corresponding (2R,3R)-enantiomer (CP-100,263) is characterized as 'less active' and is used as a negative control in pharmacological studies [1] [2].
| Evidence Dimension | NK1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.25 nM (for (2S,3S)-CP-99,994 derivative) |
| Comparator Or Baseline | Ki not reported; functionally 'inactive' at comparable doses (for (2R,3R)-CP-100,263 derivative) |
| Quantified Difference | High-affinity binding vs. functional inactivity (>1000-fold difference in functional outcome) |
| Conditions | In vitro radioligand binding assay using human cell line expressing NK1 receptor |
Why This Matters
This data from a close structural analog demonstrates that the stereochemistry at the 2-position of the piperidine ring is a critical determinant of biological activity, directly validating the need for a defined enantiomer like (S)-2-phenylpiperidine in pharmacological tool compound synthesis.
- [1] McLean, S., et al. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor. Journal of Pharmacology and Experimental Therapeutics, 267(1), 472–479. View Source
- [2] Ballard, T. M., et al. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 412(3), 255–260. View Source
